Sirt2-IN-5 is classified as a thienopyrimidinone derivative, which has been identified through structure-activity relationship studies aimed at developing potent and selective Sirtuin 2 inhibitors. The compound exhibits significant selectivity for Sirtuin 2 over other sirtuins, making it a valuable candidate for research in pharmacological applications targeting this specific isoform.
The synthesis of Sirt2-IN-5 typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route includes:
The synthetic pathway often emphasizes the importance of functional group modifications to enhance the compound's inhibitory activity against Sirtuin 2.
Sirt2-IN-5 features a thienopyrimidinone scaffold characterized by:
The molecular formula and weight are critical for understanding its pharmacokinetic properties. For instance, computational modeling may provide insights into its three-dimensional conformation and how it interacts with the enzyme's active site.
Sirt2-IN-5 primarily acts through competitive inhibition of Sirtuin 2 by binding to its active site. The key chemical reactions involved include:
These reactions are crucial for elucidating the compound's mechanism of action in biological systems.
Sirt2-IN-5 inhibits the enzymatic activity of Sirtuin 2 by competing with its natural substrates. The mechanism involves:
Experimental data support that this inhibition can have downstream effects on cellular pathways involved in cancer progression and neurodegeneration.
Sirt2-IN-5 exhibits several notable physical and chemical properties:
These properties are essential for determining the practical applications of Sirt2-IN-5 in scientific research.
Sirt2-IN-5 has several promising applications in scientific research:
Sirtuin 2 (SIRT2) features a conserved catalytic core domain of ~275 amino acids that adopts a characteristic bilobed structure. The large domain contains a classical Rossmann fold (β1-β3, β7-β9 strands; α1, α2, α6, α7, α9-α12 helices) responsible for NAD⁺ cofactor binding. The small domain comprises two modules: a helical bundle (α3-α5 helices) and a zinc-binding domain with two Cys-X-X-Cys motifs essential for structural integrity and catalytic activity [2] [7]. The NAD⁺-binding pocket is situated at the domain interface and consists of three distinct regions:
The enzymatic mechanism proceeds through a conserved seven-step process:
Table 1: Key Structural Features of SIRT2 Catalytic Domain
| Structural Element | Functional Role | Key Residues/Features | |
|---|---|---|---|
| Rossmann fold (large domain) | NAD⁺ binding | Six parallel β-strands; eight α-helices | |
| Zinc-binding module | Structural stability | Two Cys-X-X-Cys motifs; tetrahedral Zn²⁺ coordination | |
| Helical bundle (small domain) | Substrate recognition | Hydrophobic pocket; conformational flexibility | |
| C-pocket | Catalytic site | Binds cleaved nicotinamide; mutation disrupts activity | |
| Insertion region (α12-helix) | SIRT2-specific feature | Residues 296-303; potential protein interaction site | [1] [2] [7] |
SIRT2 recognizes protein substrates through a large groove spanning the interface between the Rossmann fold and zinc-binding domains. This groove undergoes substantial conformational changes upon substrate binding:
Substrate specificity is governed by:
Structural analyses reveal that SIRT2 efficiently processes adjacent acetylated lysines, with deacetylation of the first site accelerating modification of the neighboring site. This di-lysine deacetylation dynamic creates a "priming effect" influencing substrate turnover rates [5].
Table 2: Key Residues in SIRT2 Substrate Binding Groove
| Residue | Function | Consequence of Mutation | |
|---|---|---|---|
| Phe⁹⁶ (FGE loop) | Hydrophobic substrate interaction | Reduced catalytic efficiency | |
| His¹⁸⁷ | Stabilizes transition state | Complete loss of deacetylase activity | |
| Asp⁹⁵ | Hydrogen bonding to substrate | 80% activity reduction | |
| Asn¹⁶⁸ | Recognition of acetyl carbonyl oxygen | Impaired substrate binding | |
| Lys⁷⁵ | Electrostatic interactions | Altered substrate specificity | [2] [5] [7] |
SIRT2 contains a unique 14Å-long selectivity pocket adjacent to the NAD⁺ binding site, distinct from other sirtuins. This hydrophobic cavity bounded by Phe⁹⁶, Phe¹³¹, Ile¹⁶⁹, and Leu²⁰⁵ serves as the primary binding site for allosteric inhibitors. Small molecules occupying this pocket induce:
Post-translational modifications regulate SIRT2 activity and localization:1. Phosphorylation:- G₂/M phase hyperphosphorylation at multiple sites increases SIRT2 stability- CDC14B-mediated dephosphorylation targets SIRT2 for proteasomal degradation- Ser³⁶⁸/Ser³⁷² phosphorylation enhances cytoplasmic retention [6] [9]
The disordered N-terminal (residues 1-50) and C-terminal (residues 330-389) extensions modulate enzymatic activity through autoregulatory interactions:
Three SIRT2 isoforms exhibit distinct tissue distribution and functional properties:
Table 3: SIRT2 Isoform Properties and Expression Patterns
| Isoform | Size | Tissue Distribution | Subcellular Localization | Functional Characteristics |
|---|---|---|---|---|
| SIRT2.1 | 389 aa (43 kDa) | Skeletal muscle, ubiquitous | Nucleocytoplasmic shuttling | Cell cycle regulation; tubulin deacetylation |
| SIRT2.2 | 352 aa (39.5 kDa) | Brain-enriched | Cytoplasmic | Primary neuronal microtubule deacetylase |
| SIRT2.3 | 319 aa (35.6 kDa) | Brain-specific | Cytoplasmic | Age-dependent accumulation; reduced activity |
Ortholog comparisons reveal evolutionary adaptations:
Functional divergence is evident in:
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